Product packaging for Ferrous orotate(Cat. No.:CAS No. 85187-45-7)

Ferrous orotate

Cat. No.: B12796549
CAS No.: 85187-45-7
M. Wt: 366.02 g/mol
InChI Key: QOOMRZNLVISVGR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ferrous orotate is an iron-based chemical compound supplied as a yellowish-brown crystalline powder for research applications. Its chemical formula is C10H6FeN4O8, with a molecular weight of 366.02 g/mol (anhydrous) . This compound consists of ferrous iron (Fe2+) bound to orotic acid. From a research perspective, this compound offers a valuable tool for investigating cellular mineral transport and metabolism. The orotate moiety is a pyrimidine intermediate essential for the biosynthesis of DNA and RNA . Researchers can utilize this compound to study its potential effects on biochemical pathways, including those related to energy provision and nucleic acid synthesis in experimental models . In a laboratory setting, this compound is characterized by its very slight solubility in water and practical insolubility in methanol and ethanol . Typical specifications include an assay of 98% to 102% and a ferrous content between 13.0% and 13.8% . This product is labeled "For Research Use Only" (RUO) and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6FeN4O8 B12796549 Ferrous orotate CAS No. 85187-45-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85187-45-7

Molecular Formula

C10H6FeN4O8

Molecular Weight

366.02 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylate;iron(2+)

InChI

InChI=1S/2C5H4N2O4.Fe/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2

InChI Key

QOOMRZNLVISVGR-UHFFFAOYSA-L

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Fe+2]

Origin of Product

United States

Ferrous Orotate: Chemical Structure and Synthesis

Synthesis Methodologies for Orotate (B1227488) Ligands

Orotic acid, historically known as vitamin B13, is a pyrimidinedione and a carboxylic acid. wikipedia.org It serves as a precursor in the biosynthesis of pyrimidine (B1678525) nucleotides. scirp.org The synthesis of orotic acid itself can be achieved through various methods. One common approach involves the condensation of sodium oxalacetic acid ester with urea (B33335). google.com Another method involves the reaction of maleyl urea with bromine, where the bromine is generated in situ from the reaction of sodium bromide and hydrogen peroxide. google.com More contemporary and efficient methods for synthesizing N1-substituted orotic acid derivatives have also been developed, utilizing substituted maleimide (B117702) as an intermediate in a four-step process. nih.gov Furthermore, methods for preparing radiolabelled orotic acid, for instance with 14C, have been established, which are crucial for metabolic studies.

Coordination Chemistry of Orotic Acid with Transition Metals

Orotic acid is a versatile ligand in coordination chemistry due to its multiple potential coordination sites: the two nitrogen atoms of the pyrimidine ring, the two carbonyl oxygens, and the carboxylate group. scirp.orgijesi.org The specific coordination mode is highly dependent on factors such as the pH of the solution and the nature of the metal ion involved. scirp.orgijesi.org

The deprotonated forms of orotic acid, the monoanionic (H₂L⁻) and dianionic (HL²⁻) species, can adopt various binding modes, including monodentate, bidentate, and tridentate bridging. ijesi.org In neutral or slightly acidic conditions, many transition metals, including Fe(III), coordinate through the carboxylate group. ijesi.orgresearchgate.net However, bidentate coordination involving the N1 nitrogen and the adjacent carboxylate group to form a stable five-membered chelate ring is also a common and important binding mode. ijesi.orgkau.edu.sanih.gov This mode has been observed in complexes with several transition metals. kau.edu.sanih.gov

In some instances, the orotate ligand can exhibit novel coordination behaviors. For example, in a mixed-valence iron complex, (NH₄)[Fe₃(μ₃-OH)(H₂L)₃(HL)₃], two distinct coordination modes were observed. The monoanionic orotate (H₂L⁻) acts as a bridging ligand between two Fe(III) ions via its carboxylate group, while the dianionic orotate (HL²⁻) chelates one Fe(III) ion through a carboxylate oxygen and the deprotonated N1 nitrogen, and also binds to a second iron center through a carbonyl oxygen. acs.org The coordination environment around the iron center in orotate complexes is often octahedral. scirp.orgkau.edu.sa

Table 1: Common Coordination Modes of Orotate Ligands

Coordination Mode Description Metal Ions
Monodentate Coordination through the carboxylate oxygen. U(VI)
Bidentate Bridging Bridging two metal ions through the carboxylate group and a carbonyl oxygen. Cu(II)
Bidentate Chelating Chelation via the N1 nitrogen and an adjacent carboxylate oxygen. Co(II), Ni(II), Fe(III)
Tridentate Bridging Coordination involving the carboxylate group and two carbonyl oxygens. Li(I)
Mixed Bridging/Chelating Simultaneous bridging and chelating behavior. Fe(III)

Infrared (IR) spectroscopy is a powerful tool for determining the binding mode of the orotate ligand in metal complexes. nih.gov The participation of the carboxylate group in coordination is confirmed by the appearance of a new carboxylate band (νCOO) in the IR spectrum of the complex, which is absent in the spectrum of the free ligand. kau.edu.sa Changes in the position and intensity of the C=O stretching bands can indicate which carbonyl groups are involved in bonding. kau.edu.sa Specifically, a significant change in the ν(C2=O) band suggests the involvement of the adjacent N1 atom in coordination. kau.edu.sa The participation of the N1H group in coordination through deprotonation is evidenced by changes in the N-H stretching and bending vibrations. kau.edu.sa

Electronic spectroscopy provides insights into the geometry of the complex. For instance, the electronic spectra of some iron(II) complexes can suggest a distorted octahedral geometry. kau.edu.sa Mössbauer spectroscopy is particularly useful for studying iron complexes, as it provides information about the oxidation state and the local environment of the iron atoms. researchgate.netscielo.br

Table 2: Key Spectroscopic Features for Iron(II)-Orotate Complex Characterization

Spectroscopic Technique Key Observables Interpretation
Infrared (IR) Spectroscopy Appearance of ν(COO⁻) band Coordination via carboxylate group.
Shift in ν(C=O) bands Involvement of carbonyl oxygens in coordination.
Changes in ν(N-H) and δ(N-H) bands Coordination via deprotonated N1 atom.
Appearance of ν(M-N) and ν(M-O) bands Direct evidence of metal-ligand bonds.
Electronic (UV-Vis) Spectroscopy d-d transitions Elucidation of coordination geometry (e.g., octahedral, tetrahedral).
Mössbauer Spectroscopy Isomer shift (δ) and quadrupole splitting (ΔE_Q) Determination of iron oxidation state (Fe²⁺ vs. Fe³⁺) and symmetry of the coordination sphere.

Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) level molecular orbital (MO) computations, are increasingly used to complement experimental data and provide a deeper understanding of the electronic structure and geometry of metal-orotate complexes. kau.edu.sanih.gov These calculations can predict geometric features, charge density distribution, dipole moments, and vibrational frequencies. kau.edu.sanih.gov For orotic acid itself, ab initio DFT calculations have been used to determine the frequencies of fundamental transitions and the potential energy distribution of its normal modes. kau.edu.sa

In the study of iron-orotate complexes, computational modeling can help to visualize the three-dimensional structure and understand the nature of the metal-ligand bonds. acs.org For example, in the trinuclear iron(III) hydroxo-orotate complex, computational analysis helped to understand the planar Fe₃O(hydroxy) core and the unique coordination of the orotate ligands. acs.org These theoretical investigations are invaluable for interpreting experimental spectroscopic data and for predicting the properties of new complexes. kau.edu.samdpi.com

Molecular and Cellular Mechanisms of Ferrous Orotate Action

Cellular Iron Homeostasis Perturbations and Ferrous Orotate (B1227488)

The ferrous iron component of ferrous orotate directly participates in the intricate network of cellular iron regulation. This includes its uptake, intracellular transport, utilization, storage, and efflux.

Mechanisms of Ferrous Iron Uptake and Intracellular Transport

The uptake of non-heme iron, such as the ferrous iron from this compound, primarily occurs in the duodenum. mdpi.com Dietary ferric iron (Fe³⁺) is first reduced to the more soluble ferrous iron (Fe²⁺) by cell-surface reductases like duodenal cytochrome b (Dcytb). mdpi.comnih.gov This ferrous iron is then transported across the apical membrane of enterocytes by the Divalent Metal Transporter 1 (DMT1). mdpi.comfrontiersin.org

Within the cell, iron enters a transient, chelatable pool of low-molecular-weight iron complexes known as the labile iron pool (LIP). frontiersin.orgmdpi.com This pool consists mainly of ferrous iron. nih.gov The transport of iron within the cytoplasm to various organelles and proteins is a complex process, likely involving iron chaperones that prevent the generation of reactive oxygen species. mdpi.com

For systemic distribution, iron must be transported out of the enterocyte and into the bloodstream. This process is mediated by the iron exporter protein ferroportin, located on the basolateral membrane of the enterocyte. nih.govfrontiersin.org The exported ferrous iron is then oxidized back to ferric iron by hephaestin or ceruloplasmin before binding to transferrin for transport throughout the body. researchgate.netresearchgate.net

Intracellular Fate of Iron Derived from this compound

Once inside the cell, the iron derived from this compound contributes to the labile iron pool. frontiersin.org From this pool, iron can be directed to several fates:

Mitochondrial Utilization: Iron is transported into the mitochondria, a primary site of iron utilization, for the synthesis of heme and iron-sulfur (Fe-S) clusters. frontiersin.orgmdpi.com These are essential components of proteins involved in cellular respiration and many other enzymatic reactions. mdpi.com Mitoferrin 1 and mitoferrin 2 are key proteins involved in transporting iron across the mitochondrial membrane. frontiersin.org

Incorporation into Proteins: Iron is incorporated into various cytosolic and nuclear proteins that require it as a cofactor.

Storage: To prevent the toxic effects of excess free iron, which can catalyze the formation of damaging reactive oxygen species through the Fenton reaction, iron is stored in the protein ferritin. nih.govnih.gov

A recently identified mitochondrial defense mechanism against ferroptosis involves dihydroorotate (B8406146) dehydrogenase (DHODH). frontiersin.org This enzyme, which is also a key player in pyrimidine (B1678525) biosynthesis (see section 2.2.1), can reduce coenzyme Q10, which in turn can mitigate lipid peroxidation. frontiersin.org The substrate for this reaction is dihydroorotate, and the product is orotate, the anionic form of orotic acid. frontiersin.org

Iron Storage and Efflux Pathways Modulated by this compound

The introduction of ferrous iron from this compound can influence the key proteins involved in iron storage and efflux.

Ferritin: Excess intracellular iron is stored within ferritin, a spherical protein complex composed of heavy (FTH) and light (FTL) chains. nih.govamegroups.org FTH has ferroxidase activity, converting ferrous iron to ferric iron for storage within the ferritin core. frontiersin.org This storage mechanism is crucial for detoxifying excess iron. nih.gov The degradation of ferritin, a process known as ferritinophagy, is mediated by the nuclear receptor coactivator 4 (NCOA4) and releases stored iron back into the labile iron pool. frontiersin.orgnih.gov

Ferroportin: Ferroportin is the only known cellular iron exporter in mammals and plays a critical role in releasing iron from cells into the circulation. frontiersin.orgmdpi.com The activity of ferroportin is tightly regulated by the hormone hepcidin. researchgate.net Hepcidin binds to ferroportin, inducing its internalization and degradation, thereby reducing iron efflux from cells. nih.gov

The cellular iron status, which is influenced by the uptake of iron from sources like this compound, post-transcriptionally regulates the expression of key iron metabolism proteins. This is achieved through the interaction of iron-regulatory proteins (IRPs) with iron-responsive elements (IREs) in the messenger RNA (mRNA) of these proteins. researchgate.net When intracellular iron levels are low, IRPs bind to IREs, leading to increased translation of transferrin receptor 1 (for more iron uptake) and decreased translation of ferritin (to release stored iron). nih.gov Conversely, high intracellular iron levels cause the IRPs to dissociate, leading to decreased transferrin receptor 1 synthesis and increased ferritin synthesis for iron storage. researchgate.net

Bacterial Ferrous Iron Transport Systems

Bacteria have also evolved sophisticated systems for acquiring ferrous iron, which is more soluble and abundant in anaerobic or low-pH environments. researchgate.netoup.com The most widespread system for ferrous iron transport in bacteria is the Feo system. asm.org This system is critical for bacterial growth and virulence in certain environments. oup.comasm.org

The Feo system typically consists of three proteins:

FeoB: A large transmembrane protein that forms the channel for iron transport into the bacterial cell. asm.org It possesses a GTPase domain that is essential for its transport activity. asm.org

FeoA: A small, cytoplasmic protein whose exact function is not fully understood but is required for efficient transport. asm.org

FeoC: Another small protein that is present in some, but not all, bacteria containing the Feo system. asm.org

In addition to the Feo system, some bacteria utilize other transporters, such as the EfeUOB system, for ferrous iron uptake. oup.com

Interplay with Pyrimidine Metabolism and Orotate Pathways

The orotate component of this compound is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.

Orotate as a Nucleobase Precursor in Pyrimidine Biosynthesis

Orotic acid, or its conjugate base orotate, is a crucial precursor in the synthesis of pyrimidines, which are essential components of DNA and RNA. researchgate.netontosight.ai The de novo pyrimidine biosynthetic pathway involves a series of enzymatic steps. ontosight.ai

The synthesis begins with the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate to form carbamoyl aspartate. ontosight.ainih.gov This molecule undergoes cyclization to form dihydroorotate. nih.gov Dihydroorotate is then oxidized to orotate by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). frontiersin.orgresearchgate.net

Orotate is then converted to orotidine (B106555) 5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase. Finally, OMP is decarboxylated to uridine (B1682114) monophosphate (UMP), a key pyrimidine nucleotide that can be further phosphorylated to UDP and UTP, or converted to other pyrimidine nucleotides like cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP). ontosight.ai

Interestingly, there is evidence that the reactions converting aspartate to orotate can occur non-enzymatically under certain conditions, suggesting a potential prebiotic origin for this metabolic pathway. nih.gov

Dihydroorotate Dehydrogenase (DHODH) and Orotate Interconversion in Metabolic Pathways

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that plays a pivotal role in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. rupress.orgfrontiersin.org This enzyme catalyzes the fourth and only redox reaction in this pathway: the oxidation of dihydroorotate to orotate. rupress.orgfrontiersin.orgfrontiersin.org This reaction is stereospecific and is coupled to the mitochondrial electron transport chain. mdpi.com

The mechanism involves the transfer of electrons from dihydroorotate to a flavin mononucleotide (FMN) cofactor within DHODH, forming dihydroflavin mononucleotide (FMNH₂). rupress.org The enzyme is then reoxidized by transferring these electrons to the ubiquinone (Coenzyme Q or CoQ) pool in the inner mitochondrial membrane, reducing it to ubiquinol (B23937) (CoQH₂). rupress.orgfrontiersin.org Orotate, the product of this reaction, is then released from the enzyme. mdpi.com

Following its synthesis by DHODH, orotate is transported to the cytoplasm where it is converted by the bifunctional enzyme UMP synthase into uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. mdpi.com The interconversion of these molecules is tightly regulated. For instance, the product orotate can act as a competitive inhibitor of DHODH, demonstrating a feedback mechanism. dovepress.com The process of pyrimidine synthesis is critical for cell proliferation, and as such, DHODH is a target for various therapeutic agents. frontiersin.orgmdpi.com

Enzyme/MoleculeLocationFunction in Pathway
Dihydroorotate Dehydrogenase (DHODH) Inner mitochondrial membraneCatalyzes the oxidation of dihydroorotate to orotate. rupress.orgfrontiersin.org
Dihydroorotate MitochondriaSubstrate for DHODH.
Orotate Mitochondria/CytoplasmProduct of DHODH; precursor for UMP synthesis. mdpi.com
Flavin Mononucleotide (FMN) DHODH active siteCofactor that accepts electrons from dihydroorotate. rupress.org
Ubiquinone (Coenzyme Q) Inner mitochondrial membraneAccepts electrons from reduced FMN, becoming ubiquinol. frontiersin.org
UMP Synthase CytoplasmConverts orotate to uridine monophosphate (UMP). mdpi.com

This compound in Redox Regulation and Ferroptosis Pathways

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. ijbs.comnih.gov This process is distinct from other forms of cell death like apoptosis and is increasingly recognized for its role in various physiological and pathological conditions. The components of this compound—iron and orotate—are both implicated in the complex regulation of ferroptosis.

Iron-Dependent Lipid Peroxidation Mechanisms

The central event in ferroptosis is the overwhelming peroxidation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes. mdpi.com This process is heavily reliant on the presence of redox-active iron, specifically ferrous iron (Fe²⁺). mdpi.comnih.gov

The Fenton reaction is a key non-enzymatic mechanism where Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). rupress.orgnih.gov These radicals can then initiate lipid peroxidation by abstracting a hydrogen atom from a PUFA, creating a lipid radical. This initiates a chain reaction, propagating lipid damage throughout the membrane. mdpi.com

Enzymatic pathways also contribute to lipid peroxidation. Lipoxygenases (LOXs) are iron-containing enzymes that can directly oxygenate PUFAs to form lipid hydroperoxides. frontiersin.org The activity of these enzymes is dependent on the availability of iron.

The labile iron pool (LIP) within the cell, which consists of chelatable and redox-active iron, is a critical determinant of ferroptosis sensitivity. nih.gov An increase in the LIP, which can be influenced by the uptake and storage of iron, sensitizes cells to ferroptosis by providing the necessary catalyst for lipid peroxidation. nih.govimrpress.com

Cellular Antioxidant Systems and Ferroptosis Suppression Mechanisms

Cells possess several antioxidant systems to counteract lipid peroxidation and suppress ferroptosis. A primary defense is the glutathione (B108866) peroxidase 4 (GPX4) system. ijbs.comnih.gov GPX4 is a selenoenzyme that, using glutathione (GSH) as a cofactor, reduces toxic lipid hydroperoxides to non-toxic lipid alcohols. mdpi.com

Recent research has unveiled a parallel, GPX4-independent pathway for ferroptosis suppression that directly involves DHODH. frontiersin.orgfrontiersin.orgmdpi.com As previously mentioned, the DHODH-catalyzed oxidation of dihydroorotate to orotate is coupled with the reduction of ubiquinone (CoQ) to ubiquinol (CoQH₂). frontiersin.orgmdpi.com Ubiquinol is a potent lipophilic radical-trapping antioxidant within mitochondrial membranes. rupress.orgfrontiersin.org By regenerating ubiquinol, DHODH helps to quench lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation and suppressing ferroptosis. frontiersin.orgmdpi.com This positions DHODH as a crucial component of the cell's antioxidant defense network, particularly within the mitochondria. ijbs.commdpi.com

The interplay between these systems is significant. For instance, the inhibition of one pathway can increase the reliance on the other. mdpi.com

Antioxidant SystemKey ComponentsMechanism of Ferroptosis Suppression
GPX4 System GPX4, Glutathione (GSH)Reduces lipid hydroperoxides to non-toxic lipid alcohols. ijbs.comnih.gov
DHODH-CoQH₂ Pathway DHODH, Dihydroorotate, Coenzyme QGenerates ubiquinol (CoQH₂), a potent radical-trapping antioxidant that inhibits lipid peroxidation. frontiersin.orgmdpi.com
FSP1-CoQ10 Pathway FSP1, NAD(P)H, Coenzyme QReduces ubiquinone to ubiquinol at the plasma membrane, independent of GPX4. rupress.org

Molecular and Metabolic Drivers of Ferroptosis Responsive to Iron Dynamics

The sensitivity of a cell to ferroptosis is dictated by a complex interplay of molecular and metabolic factors that are intrinsically linked to iron dynamics.

Iron Metabolism: The regulation of iron uptake, storage, and export is central to controlling ferroptosis. The transferrin receptor (TfR1) mediates the uptake of iron-bound transferrin. Inside the cell, iron can be stored in ferritin, a protein complex that sequesters iron in a non-toxic form. nih.gov The degradation of ferritin through a process called ferritinophagy releases iron into the labile iron pool, thereby promoting ferroptosis. nih.gov Therefore, factors that upregulate TfR1 or promote ferritinophagy can drive ferroptosis, while those that enhance ferritin synthesis or iron export can be protective.

Metabolic State: The metabolic state of a cell can significantly influence its susceptibility to ferroptosis. For example, the availability of PUFAs is a prerequisite for the lipid peroxidation that drives this process. The synthesis and remodeling of these fatty acids into membrane phospholipids (B1166683) are therefore key metabolic drivers.

Furthermore, the activity of the DHODH pathway itself is a metabolic determinant of ferroptosis sensitivity. frontiersin.org By linking pyrimidine synthesis to the mitochondrial electron transport chain and the production of the antioxidant ubiquinol, DHODH integrates cellular proliferation signals with redox defense. frontiersin.org Conditions that impair DHODH function or reduce the availability of its substrates could, therefore, render cells more vulnerable to ferroptosis, especially when other antioxidant systems like GPX4 are compromised. ijbs.com

Preclinical Bioavailability and Pharmacokinetics of Ferrous Orotate

Mechanistic Studies of Gastrointestinal Iron Absorption in Preclinical Models

The absorption of iron from ferrous orotate (B1227488) is understood to follow the general pathway for non-heme iron, with potential unique contributions from the orotate carrier. Dietary non-heme iron is predominantly found in the ferric (Fe³⁺) state and must be reduced to the ferrous (Fe²⁺) state for absorption. nih.govfrontiersin.orgmdpi.com Ferrous orotate provides iron directly in the more soluble and absorbable Fe²⁺ form.

The primary transporter for ferrous iron into the intestinal enterocytes is the Divalent Metal Transporter 1 (DMT1). nih.govfrontiersin.org This protein, located on the apical membrane of duodenal cells, facilitates the uptake of Fe²⁺ from the intestinal lumen into the cell. nih.gov The acidic microenvironment of the proximal duodenum helps maintain iron in its ferrous state, ready for transport by DMT1. nih.gov Once inside the enterocyte, the iron joins the labile iron pool. From here, it can either be stored within the protein ferritin or transported out of the cell across the basolateral membrane into the bloodstream by the exporter protein ferroportin. nih.govnih.gov

Beyond this general mechanism, the orotate component may confer unique properties to the absorption process. Research on mineral orotates has led to several hypotheses about their transport across cellular membranes. researchgate.net One theory suggests that mineral orotates may exist as electrically neutral, non-dissociated compounds in biological fluids, which could allow them to pass through cell membranes differently than free ions. researchgate.net Another proposed mechanism is that the orotate molecule, being structurally similar to other pyrimidines, might utilize nucleotide transporters to cross cell membranes. researchgate.net It has also been suggested that mineral orotates might dissociate preferentially within the intracellular environment, potentially involving the uptake of orotic acid into the pyrimidine (B1678525) biosynthesis pathway. researchgate.net

A recent study has also shed light on a potential intracellular role for orotate, finding that it can have an opposite effect to its precursor, dihydroorotate (B8406146), on the process of ferroptosis, a form of iron-dependent cell death. nih.gov This suggests a specific interaction of the orotate molecule within cellular metabolic pathways once absorbed.

Table 1: Proposed Gastrointestinal Absorption Mechanisms for Mineral Orotates

Proposed MechanismDescriptionKey Implication for Absorption
Standard Ferrous Iron Pathway Absorption of Fe²⁺ via the Divalent Metal Transporter 1 (DMT1) in duodenal enterocytes. nih.govfrontiersin.orgFollows the primary, well-established route for non-heme iron uptake.
Non-Dissociated Transport The intact, electrically neutral this compound molecule may pass through cell membranes. researchgate.netPotentially avoids interaction with luminal inhibitors and may not be solely reliant on DMT1.
Nucleotide Transporter Hijacking The orotate portion may be recognized by and transported via nucleotide transporters. researchgate.netProvides an alternative pathway for cellular entry, bypassing traditional mineral transporters.
Intracellular Dissociation The compound remains intact until inside the cell, where it dissociates, releasing iron and orotic acid. researchgate.netEnhances intracellular delivery of the mineral and introduces orotic acid to cellular metabolism.

Comparative Bioavailability Assessment of this compound in Animal Models

A critical aspect of preclinical evaluation is determining a compound's bioavailability relative to a well-established standard, typically ferrous sulfate (B86663). This is often assessed in iron-deficient rat models by measuring the repletion of hemoglobin or the restoration of iron stores in the liver and spleen. karger.comnih.gov

Despite the theoretical advantages of the orotate carrier, specific preclinical studies directly comparing the bioavailability of this compound to ferrous sulfate or other iron salts in animal models are not readily found in the reviewed scientific literature. While literature mentions the use of metal-orotates for treating mineral deficiencies, quantitative, comparative data from head-to-head animal studies are lacking. researchgate.net

To illustrate how such comparisons are typically conducted, data from studies on other common ferrous salts are presented. For instance, studies comparing ferrous fumarate (B1241708) and ferrous sulfate have shown comparable bioavailability in some contexts. researchgate.netconsensus.app The assessment usually involves feeding iron-deficient rats diets fortified with different iron compounds and measuring outcomes like hemoglobin regeneration efficiency (HRE), food intake, body weight, and tissue iron concentrations. karger.comnih.gov The relative biological value (RBV) is often calculated, with ferrous sulfate set as the reference standard at 100%.

Table 2: Illustrative Bioavailability of Common Ferrous Salts in Rat Models (Representative Data)

This table presents data for other iron compounds to demonstrate typical assessment methods, as specific comparative data for this compound was not available in the reviewed literature.

Iron CompoundAnimal ModelKey Bioavailability FindingsReference
Ferrous Fumarate Iron-deficient ratsShowed comparable apparent iron absorption to the control group. Was found to be a good candidate for fortification. karger.com
Ferrous Sulfate Iron-deficient ratsUsed as the highly bioavailable reference standard in comparative studies. nih.gov
Ferrous Bis-Glycinate Healthy, nursing rat pupsInvestigated as an alternative to ferrous sulfate to assess effects on iron status and development. mdpi.com
Ferric Polymaltose Complex Iron-deficient ratsDemonstrated quantitatively equivalent iron absorption to ferrous salts under various physiological conditions. nih.gov

Factors Influencing Iron Absorption from Orotates in In Vitro and In Vivo Systems

The absorption of iron from this compound is subject to influence by various dietary and physiological factors, similar to other non-heme iron sources. These factors can either enhance or inhibit iron uptake. nih.govnih.gov Additionally, the orotate carrier itself may introduce unique influencing factors.

Enhancers:

Ascorbic Acid (Vitamin C): This is a potent enhancer of non-heme iron absorption. It facilitates the reduction of any ferric iron (Fe³⁺) that may have formed back to the ferrous (Fe²⁺) state, which is required for transport by DMT1. nih.gov It can also form a soluble chelate with iron, keeping it available for absorption in the alkaline environment of the small intestine. nih.gov This effect is dose-dependent. nih.gov

Inhibitors:

Phytic Acid (Phytates): Found in plant-based foods like cereals, legumes, and nuts, phytic acid is a major inhibitor of iron absorption. It chelates iron to form insoluble complexes in the intestine, rendering the iron unavailable for absorption. nih.govfrontiersin.org

Polyphenols: Compounds like tannins found in tea, coffee, and some vegetables can bind with iron and significantly reduce its bioavailability. frontiersin.org

Calcium: High levels of dietary calcium can inhibit the absorption of both heme and non-heme iron, though the exact mechanism is still under investigation. cambridge.org

Unique Factors Related to the Orotate Carrier:

Limited Dissociation: One of the proposed mechanisms for mineral orotates is their ability to remain as a non-dissociated, neutral molecule. researchgate.net This could be a significant factor, as it might protect the ferrous iron from interacting with dietary inhibitors like phytates and polyphenols in the gut lumen.

Metabolic Effects of Orotic Acid: Once absorbed, the orotic acid component is introduced to cellular metabolism. Studies in rats have shown that high doses of orotic acid can influence liver function, specifically by inducing fatty degeneration through disturbances in lipoprotein secretion and reducing the oxidation of fatty acids. researchgate.net While these studies used orotic acid alone, it points to a potential metabolic influence from the carrier that is not present with inorganic iron salts.

Table 3: Summary of Factors Influencing Iron Absorption from this compound

FactorTypeEffect on AbsorptionMechanism of Action
Ascorbic Acid EnhancerPositive Maintains iron in the absorbable Fe²⁺ state; forms a soluble chelate. nih.gov
Phytic Acid InhibitorNegative Forms an insoluble and unabsorbable complex with iron. nih.govfrontiersin.org
Polyphenols (e.g., Tannins) InhibitorNegative Binds with iron, reducing its availability for uptake. frontiersin.org
Calcium InhibitorNegative Competes for absorption, though the mechanism is not fully elucidated. cambridge.org
Orotate Carrier (as non-dissociated molecule) Potential EnhancerPositive May protect iron from luminal inhibitors (e.g., phytates, polyphenols). researchgate.net
Orotate Carrier (Metabolic) Potential Influencing FactorNeutral/Context-Dependent Introduces orotic acid into cellular pathways, which at high doses can affect liver lipid metabolism. researchgate.net

Advanced Analytical Techniques for Ferrous Orotate Research

Spectroscopic Methods for Iron(II) Quantification and Speciation

Spectroscopic techniques are fundamental for both the quantification of iron and the determination of its oxidation state (ferrous, Fe²⁺, versus ferric, Fe³⁺) in various samples.

UV-Visible (UV-Vis) Spectrophotometry is a widely used method for the determination of iron. The principle often involves the reaction of iron with a chromogenic agent to form a colored complex, the absorbance of which is measured at a specific wavelength. For the speciation of iron, methods have been developed to selectively measure ferrous iron in the presence of ferric iron. One common approach involves the use of 1,10-phenanthroline, which forms a stable, colored complex with Fe(II). ijper.org To prevent interference from Fe(III), a reducing agent can be added to convert all iron to Fe(II) for total iron determination, or a complexing agent can be used to mask the Fe(III). researchgate.net A modified o-phenanthroline method uses sodium fluoride (B91410) to complex with ferric iron, eliminating its interference in the spectrophotometric determination of Fe(II). researchgate.net The maximum absorbance for the iron(II)-phenanthroline complex is typically observed around 510 nm. ijper.org

Mössbauer Spectroscopy is a highly specific technique for iron-containing samples. It provides detailed information about the chemical environment of the iron nucleus, including its oxidation state, spin state, and the symmetry of its coordination sphere. scielo.br For instance, the isomer shift (δ) values in Mössbauer spectra can clearly distinguish between Fe(II) and Fe(III) ions in different coordination geometries. scielo.br

Vibrational Spectroscopy , including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy , provides insights into the coordination of the orotate (B1227488) ligand to the iron center. researchgate.netscirp.org Shifts in the characteristic vibrational frequencies of the carboxylate and pyrimidine (B1678525) ring groups of the orotate molecule upon complexation with iron can confirm the binding sites. scirp.orgscirp.org For example, the participation of the carboxylate group in coordination is indicated by changes in its asymmetric and symmetric stretching frequencies. nih.gov

Here is an interactive table summarizing spectroscopic methods for iron analysis:

Table 1: Spectroscopic Methods for Iron(II) Quantification and Speciation

TechniquePrincipleApplication in Ferrous Orotate ResearchKey Findings/Information Obtained
UV-Visible SpectrophotometryMeasurement of light absorption by a colored complex formed with iron.Quantification of total iron and speciation of Fe(II).Concentration of Fe(II) and total iron. ijper.orgresearchgate.net
Mössbauer SpectroscopyNuclear resonance absorption of gamma rays, sensitive to the iron nucleus's environment.Determination of iron oxidation state (Fe(II) vs. Fe(III)) and coordination environment.Precise information on oxidation state, spin state, and site symmetry. scielo.br
FT-IR and Raman SpectroscopyMeasurement of the vibrational modes of molecules.Characterization of the metal-ligand bonding in the this compound complex.Identification of coordination sites of the orotate ligand to the iron ion. researchgate.netscirp.orgscirp.org

Mass Spectrometry Applications in Iron-Orotate Metabolite Profiling

Mass spectrometry (MS) is a powerful tool for identifying and quantifying metabolites of this compound. nih.gov Its high sensitivity and resolution allow for the detection of low-concentration analytes in complex biological matrices. criver.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the primary techniques for metabolite profiling. criver.comresearchgate.net LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). criver.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of metabolites. criver.com By comparing the mass spectra of a biological sample before and after administration of this compound, researchers can identify potential metabolites of both the iron and the orotate moiety.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an elemental analysis technique with extremely low detection limits, making it suitable for trace metal analysis. ijper.org While primarily used for quantifying total iron, it can be coupled with separation techniques like liquid chromatography to perform speciation analysis. researchgate.netnih.gov

Here is an interactive table summarizing mass spectrometry applications:

Table 2: Mass Spectrometry in this compound Research

TechniquePrincipleApplicationKey Information
LC-MS/MSSeparation by liquid chromatography followed by mass analysis of parent and fragment ions.Identification and quantification of orotate metabolites in biological fluids.Structural information and concentration of metabolites. criver.comresearchgate.net
HRMSProvides highly accurate mass measurements.Increases confidence in metabolite identification.Precise molecular formula of metabolites. criver.com
ICP-MSAtomization and ionization of the sample in an argon plasma followed by mass analysis.Ultra-trace quantification of total iron. Can be coupled with LC for speciation.Total iron concentration; concentration of specific iron species when hyphenated. ijper.orgresearchgate.net

Chromatographic and Electrophoretic Approaches for Orotate Ligand Analysis

Chromatographic and electrophoretic techniques are essential for the separation and quantification of the orotate ligand from biological matrices or pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of organic molecules like orotic acid. surrey.ac.uk Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode for separating orotic acid and its metabolites. dss.go.th UV detection is typically employed, as the pyrimidine ring of orotic acid absorbs UV light. surrey.ac.uk Ion-pair reversed-phase HPLC can also be utilized to enhance the retention and separation of charged analytes like orotate. nih.gov

Capillary Electrophoresis (CE) , including Capillary Zone Electrophoresis (CZE), offers high separation efficiency and requires only small sample volumes. nih.gov In CZE, charged molecules migrate in an electric field at different velocities depending on their charge-to-size ratio. This technique can be used to separate orotate from other components in a sample. nih.govresearchgate.net The addition of a complexing agent to the electrolyte can be used to form anionic complexes with metal ions, allowing for their separation and detection. researchgate.net

Elemental Analysis Techniques for Iron Content Determination

Accurate determination of the iron content in this compound is crucial for quality control and research purposes.

Atomic Absorption Spectrometry (AAS) is a robust and widely used technique for quantifying metals. ijper.org It measures the absorption of light by free atoms in the gaseous state. Flame AAS is a common variant for this purpose. researchgate.net

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another powerful elemental analysis technique. A sample is introduced into an argon plasma, which excites the atoms. The excited atoms then emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of the element. geologinenseura.fi

Volumetric analysis , or titration, is a classical chemical method that can be highly accurate for determining ferrous iron content. geologinenseura.fi One common titrimetric method involves the oxidation of Fe(II) to Fe(III) with a standard solution of an oxidizing agent like potassium permanganate. nist.gov

Metabolomics and System-Level Analysis of Iron-Related Pathways

Metabolomics aims to provide a comprehensive profile of all small-molecule metabolites in a biological system. nih.govresearchgate.net By applying metabolomic approaches, researchers can gain a system-level understanding of how this compound influences iron homeostasis and related metabolic pathways. tennessee.edunih.gov

LC-MS and GC-MS are the workhorse analytical platforms in metabolomics. researchgate.net Untargeted metabolomics can reveal unexpected changes in metabolic pathways following the administration of this compound. nih.gov For instance, studies have shown that iron overload can lead to distinct changes in the serum concentrations of certain metabolites like phosphatidylcholines. nih.gov Targeted metabolomics, on the other hand, focuses on the precise quantification of a specific set of known metabolites. nih.gov

These studies can help elucidate the complex interactions between iron metabolism and other key cellular processes, such as glucose metabolism and the regulation of ferroptosis, a form of iron-dependent cell death. nih.govnih.govfrontiersin.org

Thermal Analysis for Complex Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. For a coordination complex like this compound, these methods provide information about its thermal stability, decomposition pattern, and the presence of solvent molecules like water. scirp.orgscirp.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. scirp.org This allows for the determination of the temperature at which the complex decomposes and can reveal the loss of water molecules of hydration. kau.edu.sa

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the difference in temperature between a sample and a reference material as a function of temperature. scirp.org These techniques can detect exothermic and endothermic processes, such as phase transitions and decomposition. scirp.orgscirp.org The combination of TGA, DTA, and DSC provides a comprehensive thermal profile of the this compound complex. scirp.org Studies on metal-orotate complexes have used these techniques to suggest decomposition mechanisms. scirp.orgiucr.org

Here is an interactive table of compound names mentioned in the article:

Theoretical and Computational Investigations of Ferrous Orotate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of metal complexes like ferrous orotate (B1227488). cambridge.orgbiorxiv.org These methods model the distribution of electrons within the molecule, which governs its geometry, stability, and chemical behavior.

Studies on orotic acid and its metal complexes have established the foundation for understanding these systems. scirp.orgscirp.org DFT calculations on orotic acid itself have been used to optimize its geometry, calculate vibrational frequencies, and identify the most reactive sites for metal binding. oatext.commdpi.com For metal-orotate complexes, these calculations can determine key structural and electronic parameters. While much of the specific literature focuses on other metal ions or the ferric (Fe³⁺) state, the principles are directly applicable to ferrous (Fe²⁺) orotate. scirp.orgacs.org

Quantum chemical methods are used to compute several key properties that describe the reactivity of ferrous orotate:

Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles of the complex, showing how the ferrous ion coordinates with the orotate ligand. scirp.org Orotic acid can coordinate with metal ions through the carboxylate group and a nitrogen atom of the pyrimidine (B1678525) ring. scirp.org

Electron Distribution and Charges: The calculations provide the distribution of electron density and partial atomic charges, indicating how charge is distributed between the iron ion and the orotate ligand. This is crucial for understanding electrostatic interactions with other molecules. scirp.orgscirp.org

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 1: Key Parameters from Quantum Chemical Calculations of Metal-Orotate Complexes. (Note: Values are illustrative based on typical calculations for metal-organic complexes as specific data for this compound is not publicly available).
ParameterDescriptionTypical Information Yielded
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates susceptibility to electrophilic attack; electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates susceptibility to nucleophilic attack; electron-accepting ability.
HOMO-LUMO Gap Energy difference between HOMO and LUMORelates to chemical stability and reactivity. A larger gap implies higher stability.
Global Hardness (η) Resistance to change in electron distributionDerived from HOMO-LUMO energies; higher values indicate lower reactivity. scirp.orgscirp.org
Electrophilicity Index (ω) Propensity of a species to accept electronsCalculated from electronic chemical potential and hardness; quantifies electrophilic nature. scirp.orgscirp.org

Molecular Dynamics Simulations of Iron-Orotate Interactions with Biomolecules

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com This method allows for the investigation of the dynamic interactions between this compound and large biomolecules such as proteins and nucleic acids, providing insights that are not accessible from static quantum chemical calculations.

A significant challenge in running MD simulations of metallo-complexes is the development of accurate force fields—the set of parameters that defines the potential energy of the system. innovareacademics.in Standard force fields are often not parameterized for metal ions like iron, especially within a complex coordination environment. Therefore, a crucial first step involves deriving parameters for the Fe²⁺ ion and its bonds with the orotate ligand, often using data from quantum chemical calculations to define bond lengths, angles, and electrostatic charges. innovareacademics.in

MD simulations can be applied to study several aspects of this compound's biological journey:

Membrane Transport: It has been proposed that mineral orotates may cross cell membranes as intact, neutral molecules, potentially using nucleotide transporters due to their structural similarity to pyrimidines. researchgate.net MD simulations can model the interaction of this compound with a lipid bilayer or a specific transporter protein to investigate the mechanism and energetics of membrane passage.

Protein Binding: Once inside a cell, this compound may interact with various proteins. MD simulations can explore the binding process, revealing the conformational changes in both the protein and the ligand upon binding. nih.gov This can help identify key amino acid residues involved in the interaction and determine the stability of the resulting complex.

Conformational Dynamics: These simulations show how this compound and its biological target move and flex. This is important for understanding how the complex is recognized by a binding site and how its presence might alter the protein's function.

Table 2: Applications of Molecular Dynamics Simulations for this compound.
Biological System SimulatedKey Questions AddressedPotential Findings
This compound + Cell Membrane Can the complex passively diffuse across the lipid bilayer? What is the energy barrier for this process?Assessment of membrane permeability and preferred orientation during crossing.
This compound + Nucleotide Transporter Does the complex bind to the transporter? What are the key binding interactions?Identification of a potential uptake mechanism and the specific residues involved. researchgate.net
This compound + Target Enzyme (e.g., OPRTase) How does the complex bind to the active site? How does binding affect the enzyme's flexibility and conformation?Elucidation of the binding mode, stability of the enzyme-ligand complex, and potential allosteric effects. nih.gov

Random acceleration molecular dynamics (RAMD) is a specific MD technique that can be used to explore the pathways of ligand entry and exit from protein binding pockets, which could be applied to understand how this compound docks into and dissociates from a target protein. innovareacademics.in

In Silico Prediction of Biological Activities and Target Interactions

In silico methods, particularly molecular docking, are widely used in drug discovery to predict how a small molecule might bind to a protein target and to estimate its potential biological activity. mdpi.comresearchgate.net This approach can be used to screen large libraries of proteins to identify potential biological targets for this compound. nih.gov

The process typically involves:

Target Identification: Potential protein targets are selected based on the known biochemistry of iron and orotic acid. A primary candidate is orotate phosphoribosyltransferase (OPRTase), a key enzyme in the de novo pyrimidine biosynthesis pathway that uses orotic acid as a substrate. biorxiv.org Structural studies have shown that a ferric dicitrate complex can bind to the catalytic site of OPRTase from Mycobacterium tuberculosis, suggesting that other iron complexes could also interact with this enzyme. nih.gov

Molecular Docking: The three-dimensional structure of this compound is computationally placed into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, ranking different binding poses based on factors like electrostatic interactions and hydrogen bonds. scirp.org For example, docking simulations of orotic acid derivatives with glucokinase have successfully identified key hydrogen bonding interactions with residues like Arg63. benthamdirect.com

Binding Mode Analysis: The best-scoring poses are analyzed to understand the specific molecular interactions—such as hydrogen bonds, van der Waals forces, and metal coordination—that stabilize the complex. This can reveal which amino acid residues are critical for binding and provide a hypothesis for the mechanism of action.

Computational tools can also predict the "drug-likeness" and potential toxicity of a compound based on its structure. nih.gov For this compound, these tools can assess its properties against established filters (like Lipinski's rules) to predict its behavior as a potential therapeutic agent. nih.gov

Table 3: In Silico Approaches for Predicting this compound's Biological Role.
MethodPurposeExample Application for this compound
Molecular Docking Predict the preferred binding orientation and affinity of a ligand to a protein target.Docking this compound into the active site of orotate phosphoribosyltransferase (OPRTase) to see if it can act as an inhibitor or substrate mimic. nih.govscirp.org
Inverse Virtual Screening Screening a ligand against a large database of protein structures to identify potential targets.Identifying other potential protein binders for this compound beyond the obvious metabolic enzymes. nih.gov
Druggability Assessment Evaluating if a protein's binding site is likely to bind a drug-like molecule.Analyzing the pockets of potential target proteins to see if they are suitable for binding this compound. mdpi.com
Toxicity Prediction Computationally screening for structural fragments associated with toxicity.Assessing the potential for mutagenic or other toxic effects based on the this compound structure. nih.gov

Together, these computational approaches provide a multi-faceted view of this compound, from its fundamental electronic properties to its complex and dynamic interactions within a biological environment, guiding further experimental research into its therapeutic potential.

Emerging Research Frontiers in Ferrous Orotate Science

Novel Synthetic Routes for Enhanced Complex Stability and Bioavailability

The therapeutic efficacy of any iron supplement is fundamentally linked to its stability and bioavailability. Ferrous orotate (B1227488), a chelated form of iron, is composed of a ferrous ion (Fe²⁺) and two orotate molecules. ontosight.ai This structure is thought to inherently enhance stability and facilitate absorption. ontosight.ai Modern research, however, is pushing the boundaries of coordination chemistry and pharmaceutical technology to further optimize these characteristics. Novel synthetic strategies are being explored to create ferrous orotate complexes with superior performance.

One promising frontier is the development of coordination polymers. Research into metal-orotate complexes has demonstrated that orotic acid can self-assemble with metal salts under specific conditions, such as hydrothermal synthesis, to form stable, networked structures. researchgate.net These coordination polymers can protect the ferrous iron from premature oxidation to the less soluble ferric (Fe³⁺) form in the gastrointestinal tract, a common issue with simpler iron salts. haematologica.org The synthesis of an iron-doped nickel-orotate coordination polymer composite highlights the feasibility of creating these intricate structures. researchgate.net By carefully controlling parameters like pH, temperature, and solvent systems during synthesis, it is possible to produce complexes with tailored properties. For instance, a method for synthesizing an oxidovanadium(IV)-orotate complex involved dissolving the components in a methanol/water solution and adjusting the pH to 9, which facilitated the formation of a stable precipitate. nih.gov Such precise control over the reaction environment is key to optimizing the stability of the final this compound product.

Beyond the core synthesis of the complex itself, advanced formulation technologies are being applied to boost bioavailability. Encapsulation techniques, including the use of liposomes or nanoparticles, represent a significant leap forward. haematologica.orgjustdial.com These methods involve encasing the this compound in a protective layer, which can shield the compound from interactions with dietary inhibitors (like phytates and polyphenols) and the low pH of the stomach. haematologica.orgresearchgate.net Nanotechnology offers a particularly innovative approach, with systems like sucrosomial® iron demonstrating the potential for iron to be absorbed via alternative pathways, such as paracellular and transcellular routes, bypassing the traditional DMT1 transporter. haematologica.org This could be especially advantageous under inflammatory conditions where traditional iron absorption pathways are downregulated. haematologica.org The application of these nanodelivery systems to this compound could dramatically enhance its absorption and utilization, ensuring more of the ingested iron reaches the bloodstream. nih.gov

Synthetic/Formulation StrategyPrinciplePotential Advantage for this compoundReference
Coordination Polymer SynthesisSelf-assembly of orotic acid and metal salts into a stable, networked structure.Increases structural stability, protecting Fe²⁺ from premature oxidation. researchgate.net
pH-Controlled PrecipitationOptimizing pH during synthesis to create a stable, well-defined complex.Ensures formation of the desired chelate structure with maximal stability. nih.gov
Nanoparticle Encapsulation (e.g., Liposomes)Encasing the iron complex within a lipid-based nanocarrier.Protects from dietary inhibitors and gastric acid; may facilitate alternative absorption routes. haematologica.orgnih.gov

Advanced Imaging Techniques for Intracellular Iron Localization and Dynamics

Understanding the precise fate of iron delivered by this compound at the subcellular level is critical to validating its efficacy and mechanism of action. Researchers now have a sophisticated toolkit of advanced imaging techniques to visualize and quantify intracellular iron pools with high spatial and temporal resolution. nih.gov These methods are essential for tracking the journey of iron from uptake to its incorporation into metabolic pathways or storage proteins.

Fluorescence microscopy, coupled with iron-sensitive probes, is a cornerstone of live-cell imaging. nih.govresearchgate.net These probes can be designed to react specifically with the labile iron pool (LIP), which consists of chelatable, redox-active iron. Probes that emit in the near-infrared (NIR) spectrum are particularly valuable for in vivo imaging, as their longer wavelengths allow for deeper tissue penetration and produce a clearer signal. nih.gov Other techniques rely on fluorescent agents like calcein, whose fluorescence is quenched upon binding iron and restored when a chelator is introduced, allowing for the quantification of the LIP. researchgate.netnih.gov

For non-invasive, whole-organism imaging, Magnetic Resonance Imaging (MRI) is a powerful tool. mdpi.com By labeling cells with iron-based contrast agents, such as superparamagnetic iron oxide (SPIO) nanoparticles, their migration and distribution can be tracked in vivo. nih.govplos.org Innovations like Sweep Imaging with Fourier Transform (SWIFT) can overcome the signal-loss issue typically associated with iron particles, instead generating a positive (bright) signal from iron-labeled cells for clearer visualization. nih.gov

Spatially resolved mass spectrometry techniques provide elemental mapping with exceptional detail. Secondary Ion Mass Spectrometry (SIMS) and Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) can define the distribution of metals in fixed biological specimens. nih.gov Nanoscale SIMS (NanoSIMS), when correlated with transmission electron microscopy (TEM), can pinpoint iron accumulation within specific organelles, such as mitochondria. acs.org Similarly, X-ray Fluorescence Microscopy (XRFM) offers a viable alternative for mapping intracellular iron. nih.govacs.org For dynamic imaging in living animals, bioluminescence reporters like iron-caged luciferin (B1168401) (ICL-1), which release a light-emitting substrate upon reacting with ferrous iron (Fe²⁺), enable sensitive and longitudinal monitoring of labile iron. pnas.org

Imaging TechniquePrinciple of OperationKey Application in Iron ResearchReference
Fluorescence MicroscopyUses probes that change fluorescence intensity upon binding to labile iron.Quantification of labile iron pools (LIP) in live cells and specific organelles. nih.govnih.gov
Magnetic Resonance Imaging (MRI)Detects changes in magnetic fields caused by iron oxide contrast agents.Non-invasive, in vivo tracking of iron-labeled cells. mdpi.comnih.govplos.org
Secondary Ion Mass Spectrometry (SIMS)Mass analysis of secondary ions sputtered from a sample surface by a primary ion beam.High-resolution elemental mapping of iron in subcellular structures. nih.govacs.org
X-ray Fluorescence Microscopy (XRFM)Detects characteristic X-rays emitted from a sample after excitation by an X-ray source.Mapping the elemental distribution of iron within cells. nih.govacs.org
Bioluminescence ImagingUses probes that emit light after a specific chemical reaction with Fe²⁺.Sensitive, longitudinal imaging of labile Fe²⁺ in living animals. pnas.org

Interdisciplinary Approaches in Elucidating Orotate-Specific Biological Roles

The full therapeutic potential of this compound lies not just in its delivery of iron, but also in the distinct biological activities of the orotate moiety. Orotic acid is not merely a passive carrier; it is a natural metabolic intermediate in the de novo synthesis of pyrimidines, which are essential for creating DNA, RNA, and other vital molecules. omicsonline.orgamazon.com A comprehensive understanding of its role requires an interdisciplinary approach, combining insights from biochemistry, pharmacology, and molecular and cell biology.

From a biochemical and metabolomic perspective, the primary role of orotic acid is as a precursor for pyrimidine (B1678525) nucleotides. omicsonline.orgamazon.com Disturbances in this pathway can have significant metabolic consequences. amazon.com Research has explored how supplementing with orotic acid might influence the availability of pyrimidine nucleosides, potentially impacting processes that require high rates of nucleotide synthesis, such as cell proliferation. omicsonline.orgnih.gov It has been suggested that orotic acid administration can affect the metabolism of other key vitamins like folic acid and vitamin B12. omicsonline.org

Medicinal chemistry and pharmacology view orotate as an effective mineral transporter. Orotate salts of minerals like magnesium and zinc are used in therapy, with the orotate carrier believed to facilitate entry into cells. uminho.ptscirp.org This discipline focuses on the structure-activity relationship, investigating how the chelation of a metal ion like ferrous iron to orotate influences its transport and delivery to intracellular targets. The synthesis of novel metal-orotate complexes is a direct application of this approach, aiming to create compounds with specific therapeutic properties. nih.gov

Molecular and cell biology provide the tools to investigate how orotate affects cellular processes at a mechanistic level. Studies have indicated that orotic acid can influence gene transcription in both prokaryotic and eukaryotic cells. omicsonline.org Furthermore, research has shown that orotic acid can impact cellular energy metabolism. For example, high doses were found to promote a more energetic phenotype in human granulosa cells and influence mitochondrial activity. nih.gov Such studies are crucial for determining if the orotate component of this compound contributes to cellular energy status, a particularly relevant question given iron's central role in mitochondria.

DisciplineFocus of InvestigationKey Research Findings Related to OrotateReference
Biochemistry/MetabolomicsRole as a precursor in pyrimidine biosynthesis and interaction with other metabolic pathways.Orotic acid is a key intermediate in the synthesis of pyrimidine nucleotides (UTP, CTP). omicsonline.orgamazon.com
Medicinal Chemistry/PharmacologyUse as a carrier for delivering metal ions into cells and designing novel complexes.Orotate salts are effective mineral transporters, improving cellular uptake. uminho.ptscirp.org
Molecular & Cell BiologyEffects on gene expression, cell signaling, and organelle function (e.g., mitochondria).Can influence gene transcription and impact mitochondrial activity and energy metabolism. omicsonline.orgnih.gov

The Role of this compound in Specific Organ-Level Iron Dynamics and Metabolism (e.g., kidney, cardiovascular)

The systemic benefits of iron supplementation are realized through its action within specific organs. The kidney and cardiovascular system are highly metabolic and particularly sensitive to iron status, making them key areas of interest for the action of this compound.

Kidney: The kidneys play a vital and often underappreciated role in iron homeostasis. mdpi.com They reabsorb iron filtered by the glomeruli and express a host of iron-regulating proteins, including the transporters DMT1 and ferroportin (FPN), and the transferrin receptor (TFR1). mdpi.comresearchgate.netfrontiersin.org Iron dysregulation is closely linked to the pathophysiology of both acute kidney injury (AKI) and chronic kidney disease (CKD). researchgate.netmdpi.com A critical connection exists through the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which synthesizes orotic acid. omicsonline.org DHODH is located on the inner mitochondrial membrane, and its function is intertwined with ferroptosis, an iron-dependent form of programmed cell death implicated in kidney damage. researchgate.netfrontiersin.org The inactivation of DHODH has been shown to increase mitochondrial lipid peroxidation and ferroptosis. frontiersin.org This places the orotate moiety of this compound at a metabolic crossroads relevant to iron-induced kidney injury, suggesting its potential to influence these pathways.

Cardiovascular System: Iron deficiency is a common comorbidity in patients with heart failure, where it is associated with reduced exercise capacity and poorer outcomes. cfrjournal.comacc.org The heart is an energy-intensive organ that relies on iron-dependent mitochondrial enzymes for function. Cardiomyocytes have specific mechanisms for iron uptake, primarily mediated by TFR1, and iron deficiency can lead to severe cardiomyopathy. nih.gov Similar to the kidney, ferroptosis is implicated in various cardiovascular diseases, including ischemia-reperfusion injury and heart failure. nih.govnih.gov The orotate component may offer unique benefits in this context. Orotate therapy has been studied for its positive effects on heart function, possibly by improving the energy supply to the myocardium and supporting contractile function. nih.govnih.gov Therefore, this compound could theoretically provide a dual benefit: correcting the iron deficiency that impairs cardiac function while the orotate moiety supports myocardial energy metabolism.

Organ SystemRole in Iron MetabolismPathological Relevance of Iron/OrotateReference
KidneyFilters and reabsorbs iron; expresses key iron transporters (DMT1, FPN).Iron dysregulation contributes to CKD and AKI. The orotate-producing enzyme DHODH is linked to ferroptosis in the kidney. mdpi.comresearchgate.netfrontiersin.org
CardiovascularEssential for mitochondrial function in cardiomyocytes; iron uptake via TFR1.Iron deficiency is common in heart failure. Ferroptosis is implicated in cardiac injury. Orotate may support myocardial energy. nih.govnih.govnih.gov

Q & A

Basic: What are the standard protocols for synthesizing ferrous orotate and characterizing its purity?

Methodological Answer:
this compound synthesis typically involves chelation of ferrous ions with orotic acid under controlled pH (4–6) and temperature (50–70°C). A common approach is dissolving sodium orotate in deionized water, adding ferrous sulfate, and precipitating the complex via slow evaporation . Characterization includes:

  • X-ray crystallography to confirm molecular structure and coordination geometry (e.g., octahedral Zn(II) orotate in analogous complexes) .
  • Thermogravimetric analysis (TGA) to assess thermal stability and hydration states (e.g., decomposition at ~200°C for zinc orotate) .
  • Elemental analysis (C, H, N, Fe) to verify stoichiometry.

Basic: Which spectroscopic techniques are most effective in determining the structural integrity of this compound?

Methodological Answer:

  • Solid-state NMR : Resolves hydrogen-bonding networks and lattice interactions (e.g., lithium orotate monohydrate studies showing water incorporation) .
  • FT-IR spectroscopy : Identifies chelation via shifts in carboxylate (C=O) and pyrimidine ring vibrations .
  • UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer bands (e.g., iron-orotate complexes absorb at 300–400 nm) .

Advanced: How do variations in pH and temperature affect the stability and chelation efficiency of this compound?

Methodological Answer:

  • pH Effects : At pH < 4, protonation of orotate’s carboxylate groups disrupts chelation, while pH > 7 risks Fe(II) oxidation to Fe(III). Optimal stability is observed at pH 5–6 .
  • Temperature Effects : Elevated temperatures (>80°C) accelerate ligand dissociation, as shown by TGA mass loss curves in zinc orotate analogs .
  • Experimental Design : Use stability-indicating assays (e.g., HPLC for free Fe²⁺ quantification) under varying conditions .

Advanced: What contradictions exist in the role of orotate metabolism across different organisms, and how can they be resolved?

Methodological Answer:

  • Contradiction : Schistosoma mansoni accumulates orotidine and uridine during orotate metabolism, whereas Plasmodium falciparum does not. This arises from differences in OMP phosphatase activity and enzyme compartmentalization .
  • Resolution : Comparative kinetic studies (e.g., enzyme assays for OMP decarboxylase activity) and structural modeling (e.g., FMO calculations to analyze active sites) .

Methodological: How can researchers design experiments to assess the bioavailability of this compound in mammalian models?

Methodological Answer:

  • Animal Models : Administer this compound orally to rodents and measure:
    • Urinary orotate via LC-MS as a biomarker for pyrimidine metabolism .
    • Serum iron levels and tissue iron distribution (e.g., liver, spleen) using ICP-MS .
  • Control Groups : Compare with ferrous sulfate or other iron chelates to evaluate relative absorption .

Advanced: What are the key structural determinants of orotate’s interaction with enzymes like dihydroorotate dehydrogenase (DHODH)?

Methodological Answer:

  • Active-Site Residues : Lys43, Asn67, and Asn194 form hydrogen bonds with orotate’s carboxylate and pyrimidine groups in Trypanosoma cruzi DHODH .
  • Computational Approaches :
    • Fragment Molecular Orbital (FMO) : Quantifies interaction energies (e.g., Asn67 contributes -33.71 kcal/mol) .
    • Site-directed mutagenesis : Testing Cys130Ala mutants in Lactococcus lactis DHODH reveals catalytic base roles .

Basic: What in vitro assays are suitable for evaluating the iron release kinetics from this compound?

Methodological Answer:

  • Dialysis Membranes : Measure Fe²⁺ release into simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours .
  • Competitive Chelation : Add EDTA and monitor Fe-EDTA complex formation via spectrophotometry .

Advanced: How can computational methods like FMO be applied to predict the binding affinity of this compound to target proteins?

Methodological Answer:

  • FMO Workflow :
    • Docking : Generate orotate-protein complexes (e.g., TcDHODH) .
    • Energy Partitioning : Calculate residue-specific interaction energies (e.g., Lys214 in TcDHODH contributes -7.41 kcal/mol) .
    • Pharmacophore Modeling : Identify hydrogen-bond acceptors (Lys43) and aromatic π-π interactions (FMN cofactor) .

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